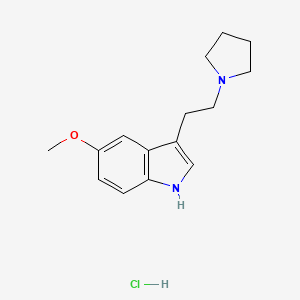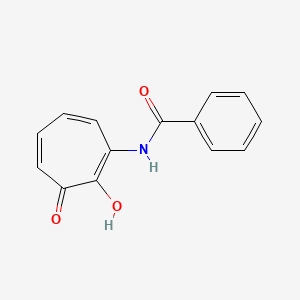
N-(2-Hydroxy-3-oxocyclohepta-1,4,6-trien-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Hydroxy-3-oxocyclohepta-1,4,6-trien-1-yl)benzamide is a complex organic compound that features a benzamide group attached to a cycloheptatriene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxy-3-oxocyclohepta-1,4,6-trien-1-yl)benzamide typically involves the reaction of 2-hydroxy-3-oxocyclohepta-1,4,6-triene-1-carboxylic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Hydroxy-3-oxocyclohepta-1,4,6-trien-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
Oxidation: Formation of a diketone.
Reduction: Formation of a diol.
Substitution: Formation of various substituted benzamides.
Aplicaciones Científicas De Investigación
N-(2-Hydroxy-3-oxocyclohepta-1,4,6-trien-1-yl)benzamide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections and inflammatory conditions.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of N-(2-Hydroxy-3-oxocyclohepta-1,4,6-trien-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The hydroxyl and carbonyl groups play a crucial role in its binding affinity and activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-3-oxocyclohepta-1,4,6-triene-1-carboxylic acid: Shares a similar cycloheptatriene ring system but lacks the benzamide group.
Tropolone: A structurally related compound with a similar ring system but different functional groups.
Uniqueness
N-(2-Hydroxy-3-oxocyclohepta-1,4,6-trien-1-yl)benzamide is unique due to the presence of both the benzamide and cycloheptatriene moieties, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to its analogs.
Propiedades
Número CAS |
2154-88-3 |
|---|---|
Fórmula molecular |
C14H11NO3 |
Peso molecular |
241.24 g/mol |
Nombre IUPAC |
N-(2-hydroxy-3-oxocyclohepta-1,4,6-trien-1-yl)benzamide |
InChI |
InChI=1S/C14H11NO3/c16-12-9-5-4-8-11(13(12)17)15-14(18)10-6-2-1-3-7-10/h1-9H,(H2,15,16,17,18) |
Clave InChI |
VXGXFGLIWFGXHA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC2=C(C(=O)C=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



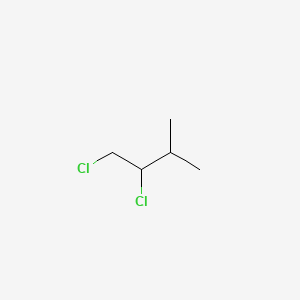
![Benzo[e][1]benzothiopyrano[4,3-b]indole](/img/structure/B14747870.png)
![[3-(3-Acetyl-6-nitro-carbazol-9-yl)-propyl]-phosphonic acid diethyl ester](/img/structure/B14747876.png)
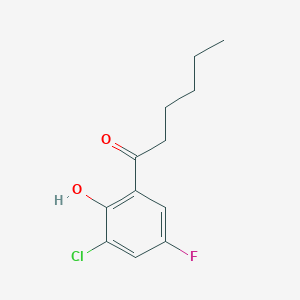




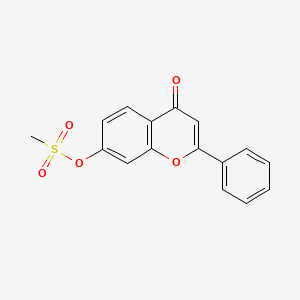
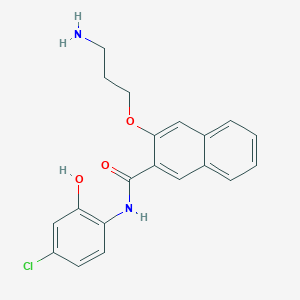
![2-[3-Acetyloxy-4-(phenylthio)phenyl]propanoic acid](/img/structure/B14747945.png)
![N-[4-[3-(4-bromophenyl)prop-2-enoylamino]phenyl]benzamide](/img/structure/B14747946.png)
